Tris(2,2'-bipyridine)ruthenium III

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

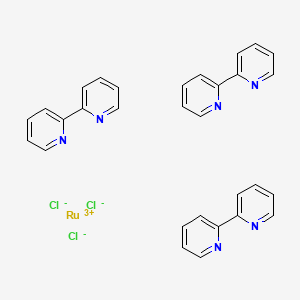

Tris(2,2'-bipyridine)ruthenium III, also known as this compound, is a useful research compound. Its molecular formula is C30H24Cl3N6Ru and its molecular weight is 676 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Bioanalytical Applications

Electrochemiluminescence :

Tris(2,2'-bipyridine)ruthenium(II) (Ru(bpy)₃²⁺), the reduced form of the compound, is extensively utilized in electrochemiluminescent assays. The compound's ability to emit light upon electrochemical excitation makes it suitable for sensitive detection in bioassays, including:

- DNA Detection : The compound can be integrated into biosensors for the detection of specific DNA sequences through hybridization events.

- Immunoassays : It serves as a label in immunoassays, providing a luminescent signal that correlates with the concentration of target antigens.

- Functional Nucleic Acid Sensors : These sensors utilize the unique properties of Ru(bpy)₃²⁺ to detect RNA and other nucleic acids effectively .

Photocatalytic Applications

Water Splitting and Solar Energy Conversion :

Ru(bpy)₃³⁺ plays a crucial role in photocatalytic systems designed for solar energy conversion. Its ability to absorb light and facilitate electron transfer reactions positions it as an effective catalyst for water splitting, generating hydrogen gas from water under visible light irradiation. Key findings include:

- Mechanism of Action : Upon light absorption, Ru(bpy)₃²⁺ is excited to a triplet state, enabling it to participate in electron transfer reactions that lead to water oxidation and hydrogen production. The reaction efficiency is influenced by pH levels, with optimal activity observed around pH 9 .

- Solar Energy Storage Systems : The compound has been investigated for its potential in solar energy storage systems where it can facilitate the conversion of solar energy into chemical energy by producing dioxygen and dihydrogen from water .

Photoredox Catalysis

Organic Synthesis :

Tris(2,2'-bipyridine)ruthenium(II) is widely used in photoredox catalysis, where it acts as a sensitizer to drive organic transformations under mild conditions. Its applications include:

- C-C Bond Formation : The complex can facilitate carbon-carbon bond formation reactions through radical pathways.

- Functional Group Transformations : It enables various transformations such as oxidation and reduction of functional groups by harnessing its excited state properties .

Photocatalytic Degradation

Environmental Remediation :

Recent studies have shown that Ru(bpy)₃³⁺ can be immobilized within zeolites for photocatalytic degradation of pollutants such as cyanide. This application demonstrates its potential for environmental cleanup efforts:

- Characterization and Efficiency : The immobilization enhances the stability and efficiency of the photocatalyst under UV irradiation, leading to effective degradation rates .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Bioanalysis | DNA detection, immunoassays | High sensitivity and specificity in luminescent assays |

| Photocatalysis | Water splitting, solar energy storage | Efficient hydrogen production at optimal pH |

| Photoredox Catalysis | Organic synthesis (C-C bond formation) | Mild reaction conditions with high yields |

| Environmental Remediation | Photocatalytic degradation of cyanide | Enhanced stability and efficiency when immobilized |

Propriétés

Numéro CAS |

28277-46-5 |

|---|---|

Formule moléculaire |

C30H24Cl3N6Ru |

Poids moléculaire |

676 g/mol |

Nom IUPAC |

2-pyridin-2-ylpyridine;ruthenium(3+);trichloride |

InChI |

InChI=1S/3C10H8N2.3ClH.Ru/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;;/h3*1-8H;3*1H;/q;;;;;;+3/p-3 |

Clé InChI |

SIDCPPUYOKZTEY-UHFFFAOYSA-K |

SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Cl-].[Ru+3] |

SMILES canonique |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Cl-].[Ru+3] |

Synonymes |

Ru(III)-tris(bipyridyl) ruthenium III tris(2,2'-bipyridine) tris(2,2'-bipyridine)ruthenium III tris(2,2'-bipyridyl)ruthenium(III) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.